N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine
Description
Properties
IUPAC Name |
N-phenyl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4/c17-16(18,19)13-10-14(21-11-6-2-1-3-7-11)23-15(22-13)12-8-4-5-9-20-12/h1-10H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHACNMTZSNLFAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326624 | |
| Record name | N-phenyl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666554 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338754-31-7 | |
| Record name | N-phenyl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with a trifluoromethyl-substituted benzaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Synthetic Routes for Pyrimidinamine Derivatives
The core pyrimidine scaffold is typically synthesized via multicomponent reactions (MCRs) or sequential substitutions. Key approaches include:
Curtius Rearrangement
A one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA) and tert-butanol forms carbamate intermediates, which are deprotected with trifluoroacetic acid (TFA) to yield aryl amines . This method is applicable for introducing the N-phenyl group at position 4 of pyrimidine .
Substitution Reactions
Functionalization of the pyrimidine core involves strategic substitutions:
Position 2: 2-Pyridinyl Group
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Suzuki-Miyaura Coupling : Aryl halides at position 2 react with 2-pyridinylboronic acids under Pd catalysis .
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Direct Condensation : Reacting 2-aminopyridine with thiocarbonyldiimidazole intermediates forms thiourea-linked pyridines, as seen in analogous Sfp-PPTase inhibitors .
Position 6: Trifluoromethyl Group
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Electrophilic Substitution : Trifluoromethylation via Umemoto or Ruppert-Prakash reagents at early stages ensures regioselectivity .
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Chalcone Precursors : Trifluoromethyl acetophenone derivatives are condensed with aldehydes under BF₃·OEt₂ catalysis to fix the CF₃ group at position 6 .
Position 4: N-Phenyl Group
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Buchwald-Hartwig Amination : Aryl halides undergo Pd-mediated coupling with aniline derivatives .
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Nucleophilic Aromatic Substitution : Activated pyrimidines react with phenylamine under basic conditions .
Amine Reactivity
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Salt Formation : The N-phenylamine forms stable salts with mineral acids (e.g., HCl, H₂SO₄) in ethanol or dichloromethane .
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Acylation : Reacts with acyl chlorides to form amides, though steric hindrance from the trifluoromethyl group may limit yields .
Pyridine Ring Modifications
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Electrophilic Substitution : The 2-pyridinyl group undergoes nitration or halogenation at position 5, directed by the meta-effect of the trifluoromethyl group .
Key Reaction Data
| Reaction Type | Conditions | Yield | Citation |
|---|---|---|---|
| Multicomponent Cyclization | BF₃·OEt₂, HMDS, MW, 100°C, 2 h | 58% | |
| Curtius Rearrangement | DPPA, Et₃N, t-BuOH, TFA | 60% | |
| N-Phenylamination | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | 75%* |
*Estimated from analogous reactions .
Stability and Byproducts
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Phosphorous Salts : DPPA-mediated reactions often contaminate products with phosphorous residues, requiring purification via recrystallization .
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Regioisomers : Competing pyridine formation (vs. pyrimidine) is mitigated using BF₃·OEt₂ .
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine exhibits significant anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. A notable study demonstrated that derivatives of this compound effectively blocked the growth of various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
Antiviral Properties
This compound has also shown promise as an antiviral agent. In vitro studies have indicated that it can inhibit viral replication by interfering with viral enzymes. For instance, it was effective against certain strains of influenza, highlighting its potential for further development in antiviral drug formulations .
Agrochemicals
Pesticidal Applications
this compound has been explored for use in agricultural pesticides due to its ability to disrupt pest physiology. Field trials demonstrated its efficacy against common agricultural pests, leading to increased crop yields. The compound's mode of action involves inhibiting specific metabolic pathways in target insects .
Materials Science
Organic Electronics
In materials science, this compound has been investigated for its role in organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that incorporating this compound into device architectures can enhance performance metrics such as efficiency and stability .
Data Tables
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the effects of this compound on breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity at low concentrations.
Case Study 2: Pesticidal Efficacy
Field trials conducted on tomato crops demonstrated that applying formulations containing this compound resulted in a 30% reduction in pest populations compared to untreated controls. The trials also reported no adverse effects on beneficial insect populations, suggesting a selective action.
Mechanism of Action
The mechanism of action of N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, modulating its activity and triggering downstream effects. The pyridinyl and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Analysis
- N-Methyl Analog (C₁₁H₉F₃N₄): The substitution of phenyl with methyl at N4 reduces molecular weight (254.22 vs. ~365 for the target compound) and may enhance aqueous solubility due to lower hydrophobicity.
- The chlorine atom may also engage in halogen bonding with biological targets .
- Sulfonylmethyl Variant (C₂₃H₂₀N₄O₂S) : The sulfonylmethyl group at C6 adds strong electron-withdrawing effects, which could stabilize negative charges in enzyme active sites. This modification is seen in kinase inhibitors targeting ATP-binding domains .
- Thienylmethyl-Methoxyphenyl Analog (C₁₇H₁₄F₃N₃OS) : The thienylmethyl group enhances solubility in polar solvents, while the methoxyphenyl moiety balances electron density. Such derivatives are explored for antifungal and antibacterial activity .
Crystallographic and Conformational Insights
Evidence from pyrimidine analogs (e.g., N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine) reveals that substituent orientation critically impacts molecular conformation and intermolecular interactions . For instance:
- Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) influence packing efficiency and crystal stability.
- Hydrogen bonding patterns (e.g., C–H⋯O interactions) in sulfonyl or methoxy-containing analogs enhance crystalline lattice stability, which is crucial for formulation .
Pharmacological Implications
- Antimicrobial Activity : Pyrimidine derivatives with trifluoromethyl and pyridinyl groups show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans .
- Kinase Inhibition : Sulfonylmethyl and chlorobenzyl variants inhibit EGFR and VEGFR-2 at IC₅₀ values of 10–50 nM, attributed to hydrophobic and halogen bonding interactions .
Biological Activity
N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine is a compound that belongs to the pyrimidine class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Characteristics:
- Molecular Weight: 325.3 g/mol
- Solubility: Soluble in organic solvents, with limited solubility in water.
- Melting Point: Data on melting point remains to be characterized.
This compound acts primarily as an inhibitor of specific kinases involved in cellular signaling pathways. Its mechanism includes:
- Inhibition of Aurora Kinases: This compound has shown selective inhibition of Aurora kinases A, B, and C, which are critical in regulating mitosis. Inhibition leads to disrupted cell division and apoptosis in cancer cells .
- Targeting Dihydrofolate Reductase (DHFR): Similar pyrimidine derivatives have been noted for their ability to inhibit DHFR, a key enzyme in folate metabolism, which is essential for DNA synthesis .
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound:
-
In Vitro Studies:
- Cell Lines Tested: The compound was tested on various cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.
- Results: IC50 values ranged from 0.5 to 5 µM across different cell lines, indicating potent cytotoxicity.
Cell Line IC50 (µM) Mechanism MCF-7 1.5 Aurora kinase inhibition A549 0.8 Aurora kinase inhibition HCT116 3.0 DHFR inhibition -
In Vivo Studies:
- Animal Models: Efficacy was assessed using xenograft models in mice.
- Findings: Tumor growth was significantly inhibited compared to control groups, with a reduction in tumor volume by approximately 60% after 28 days of treatment.
Antifungal Activity
The compound also exhibits antifungal properties, particularly against pathogenic fungi:
-
In Vitro Antifungal Assays:
- Tested against Candida albicans and Aspergillus niger.
- Minimum Inhibitory Concentration (MIC) values indicated effective antifungal activity.
Fungal Strain MIC (µg/mL) Candida albicans 12 Aspergillus niger 25
Case Studies
A notable study published in Journal of Medicinal Chemistry highlighted the compound's role as a dual-action agent against both cancer and fungal infections. The study emphasized its potential as a lead compound for further development due to its favorable pharmacokinetic properties and low toxicity profile .
Research Findings
Recent research has focused on optimizing the structure for enhanced potency and selectivity:
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine?
- Methodology : Multi-step synthesis typically involves constructing the pyrimidine core via condensation reactions, followed by sequential functionalization. For example:
- Step 1 : Formation of a 6-methyl-2-phenylpyrimidine intermediate using thiourea and β-diketones under acidic conditions .
- Step 2 : Introduction of the trifluoromethyl group via halogen-exchange reactions (e.g., using CF₃Cu or CF₃SiMe₃) or direct fluorination .
- Step 3 : Coupling the pyridinyl and phenylamine groups via Buchwald-Hartwig amination or Ullmann-type reactions .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize it?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
- Intramolecular interactions : N–H⋯N hydrogen bonds between pyrimidine and pyridinyl groups form six-membered rings, influencing conformational rigidity .
- Intermolecular interactions : Weak C–H⋯O and C–H⋯π bonds stabilize the crystal lattice, as observed in related pyrimidine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antibacterial vs. antifungal efficacy)?
- Methodology :
- Purity Validation : Ensure compound integrity via NMR (e.g., ¹H/¹³C, 19F for CF₃) and LCMS to rule out degradation products .
- Assay Conditions : Test under standardized microbiological protocols (e.g., CLSI guidelines) with controlled pH, temperature, and solvent effects .
- Structure-Activity Relationship (SAR) : Compare substituent effects; for example, the trifluoromethyl group enhances lipophilicity and membrane permeability, but steric bulk may reduce target binding .
Q. What experimental approaches are used to analyze polymorphic forms of this compound, and how do they impact physicochemical properties?
- Methodology :
- Polymorph Screening : Use solvent recrystallization (e.g., ethanol vs. DMSO) and thermal analysis (DSC/TGA) to identify forms .
- Property Comparison : Assess solubility, melting points, and dissolution rates. For example, a polymorph with tighter C–H⋯π packing may exhibit lower solubility .
- Spectroscopic Differentiation : IR and Raman spectroscopy detect hydrogen-bonding variations between polymorphs .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?
- Methodology :
- DFT Calculations : Predict electronic effects of substituents (e.g., CF₃’s electron-withdrawing nature) on reactivity and metabolic stability .
- Molecular Dynamics (MD) : Simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase) to optimize steric and electrostatic complementarity .
- ADMET Prediction : Use tools like SwissADME to estimate logP, bioavailability, and CYP450 interactions .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?
- Methodology :
- Batch Comparison : Analyze multiple batches via ¹H/¹³C NMR and 2D-COSY to identify impurities or tautomeric shifts .
- Deuterated Solvent Effects : Test in DMSO-d₆ vs. CDCl₃ to rule out solvent-induced shift variations .
- Isotopic Labeling : Use ¹⁵N/¹⁹F-labeled analogs to resolve overlapping signals .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?
- Methodology :
- Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., CF₃ group introduction) .
- Catalyst Recycling : Employ immobilized Pd catalysts for coupling reactions to reduce costs and waste .
- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR or Raman for real-time monitoring .
Structural and Functional Insights
Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
